molecular formula C15H16BrNO2 B1518913 4-(4-Bromobenzyl)-3,5-dimethoxyaniline CAS No. 1092389-35-9

4-(4-Bromobenzyl)-3,5-dimethoxyaniline

Cat. No. B1518913
M. Wt: 322.2 g/mol
InChI Key: GYMIOMFJRVLBSW-UHFFFAOYSA-N
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Description

4-Bromobenzylamine (BBA), also known as p-bromobenzylamine, is an aryl bromide . It’s a part of a larger family of compounds known as piperazine derivatives . These compounds have been used in various fields, including neuroscience and energy storage .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of 4-((4-bromobenzyl)selanyl)aniline involves the reaction of triselenium dicyanide with aniline, followed by hydrolysis .


Chemical Reactions Analysis

4-Bromobenzyl compounds can undergo various chemical reactions. For example, 4-Bromobenzyl mercaptan can be converted to 4-bromotoluene via desulfurization with molybdenum hexacarbonyl .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can also vary. For example, 4-Bromobenzyl alcohol has a molecular weight of 187.03 g/mol and is characterized by a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

  • Preparation of Biaryl Library

    • Application: 4-Bromobenzyl bromide is used to prepare a 20-member aminomethyl-substituted biaryl library via sequential N-alkylation of various amines .
    • Method: The specific method involves sequential N-alkylation of various amines with 4-Bromobenzyl bromide .
    • Results: The result is a 20-member aminomethyl-substituted biaryl library .
  • Crystal Structure Analysis

    • Application: The crystal structure of (4-bromobenzyl)triphenylphosphonium bromide ethanol solvate has been analyzed .
    • Method: The method involves the use of X-ray crystallography .
    • Results: The results include detailed information about the crystal structure of the compound .
  • Preparation of Morpholine Derivatives

    • Application: 4-(4-Bromobenzyl)morpholine is a compound that can be prepared using similar chemistry .
    • Method: The specific method is not provided, but it likely involves the reaction of 4-Bromobenzyl bromide with morpholine .
    • Results: The result is the compound 4-(4-Bromobenzyl)morpholine .
  • Preparation of Biaryl Library

    • Application: 4-Bromobenzyl bromide is used to prepare a 20-member aminomethyl-substituted biaryl library via sequential N-alkylation of various amines .
    • Method: The specific method involves sequential N-alkylation of various amines with 4-Bromobenzyl bromide .
    • Results: The result is a 20-member aminomethyl-substituted biaryl library .
  • Crystal Structure Analysis

    • Application: The crystal structure of (4-bromobenzyl)triphenylphosphonium bromide ethanol solvate has been analyzed .
    • Method: The method involves the use of X-ray crystallography .
    • Results: The results include detailed information about the crystal structure of the compound .
  • Preparation of Morpholine Derivatives

    • Application: 4-(4-Bromobenzyl)morpholine is a compound that can be prepared using similar chemistry .
    • Method: The specific method is not provided, but it likely involves the reaction of 4-Bromobenzyl bromide with morpholine .
    • Results: The result is the compound 4-(4-Bromobenzyl)morpholine .

Safety And Hazards

Safety data sheets for similar compounds indicate that they may cause skin and eye irritation, respiratory irritation, and may be toxic if inhaled . They should be handled with appropriate personal protective equipment and stored in a dry, cool, and well-ventilated place .

Future Directions

Research into these types of compounds is ongoing. For instance, 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been recognized for its potential applications in scientific research, particularly in the field of neuroscience . Other compounds, like 4-Bromobenzyl isocyanate, have been investigated for their potential use in lithium-ion batteries .

properties

IUPAC Name

4-[(4-bromophenyl)methyl]-3,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-18-14-8-12(17)9-15(19-2)13(14)7-10-3-5-11(16)6-4-10/h3-6,8-9H,7,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMIOMFJRVLBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CC2=CC=C(C=C2)Br)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653903
Record name 4-[(4-Bromophenyl)methyl]-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobenzyl)-3,5-dimethoxyaniline

CAS RN

1092389-35-9
Record name 4-[(4-Bromophenyl)methyl]-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JK Augustine, YA Naik, AB Mandal, P Alagarsamy… - Synlett, 2008 - thieme-connect.com
A novel and highly regioselective Friedel-Crafts alkylation, producing p-alkyl 3, 5-dimethoxyanilines by the reaction of aldehydes with 3, 5-dimethoxyaniline in the presence of …
Number of citations: 3 www.thieme-connect.com
N Sharmila - J. Org. Chem, 2007 - academia.edu
In an ongoing project we desired the large scale synthesis of various heteroaromatic carboxylates bearing a reactive aldehyde group. The simple and ready availability of starting …
Number of citations: 0 www.academia.edu

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